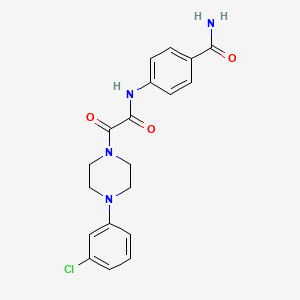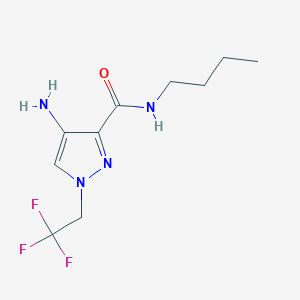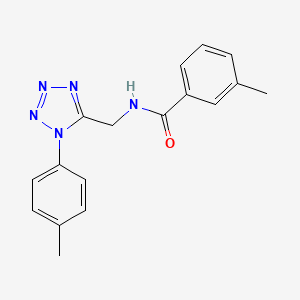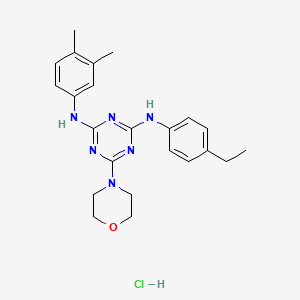![molecular formula C17H10ClNO5 B2837717 5-[(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]-2-hydroxybenzoic acid CAS No. 500301-76-8](/img/structure/B2837717.png)
5-[(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]-2-hydroxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]-2-hydroxybenzoic acid is a complex organic compound characterized by its unique molecular structure. This compound is part of the naphthoquinone family, which is known for its diverse biological activities and applications in various fields such as medicine, chemistry, and industry.
Mecanismo De Acción
Target of Action
Similar compounds, such as naphthoquinones, have been reported to have potential biological activity . They are used in traditional medicine to treat diverse human diseases .
Mode of Action
It is known that the chemical modification of naphthoquinones improves their pharmacological properties by introducing amines, amino acids, furan, pyran, pyrazole, triazole, indole, among other chemical groups . This suggests that the compound may interact with its targets through these functional groups, leading to changes in the biological system.
Biochemical Pathways
Naphthoquinone derivatives have been associated with redox properties and other mechanisms . This suggests that the compound may affect redox-related biochemical pathways, leading to downstream effects.
Pharmacokinetics
The compound’s molecular weight is 34372 , which may influence its bioavailability
Result of Action
Naphthoquinone derivatives have been reported to have potential antibacterial and/or antitumoral activities . This suggests that the compound may have similar effects.
Action Environment
It is known that the physical form of the compound is solid , which may influence its stability under different environmental conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]-2-hydroxybenzoic acid typically involves multiple steps, starting with the chlorination of naphthalene derivatives followed by oxidation and subsequent reactions to introduce the amino and hydroxy groups. The reaction conditions often require the use of strong oxidizing agents and specific catalysts to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reaction time. The use of continuous flow chemistry and automated systems can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which can exhibit different biological activities and properties.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, 5-[(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]-2-hydroxybenzoic acid is studied for its potential antimicrobial and antitumoral properties. It has shown promise in inhibiting the growth of certain bacteria and cancer cells.
Medicine: The compound is being investigated for its therapeutic potential in treating various diseases. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its unique properties contribute to the development of high-performance materials.
Comparación Con Compuestos Similares
1,4-Naphthoquinone
2-Hydroxy-1,4-naphthoquinone
3-Chloro-1,4-naphthoquinone
Uniqueness: 5-[(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]-2-hydroxybenzoic acid stands out due to its unique combination of chloro, hydroxy, and amino groups, which contribute to its distinct chemical and biological properties. This combination allows for a broader range of applications compared to similar compounds.
Propiedades
IUPAC Name |
5-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]-2-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClNO5/c18-13-14(16(22)10-4-2-1-3-9(10)15(13)21)19-8-5-6-12(20)11(7-8)17(23)24/h1-7,19-20H,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLZYNDVVJFGBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NC3=CC(=C(C=C3)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(4-Chlorophenyl)methyl]-3'-(3-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2837634.png)

![2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(p-tolyl)acetamide](/img/structure/B2837636.png)

![2,4-Dimethyl-7-phenyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2837642.png)
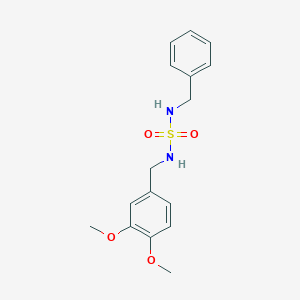
![1-ethyl-N-[(5Z)-6-(prop-2-yn-1-yl)-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene]-1H-pyrazole-3-carboxamide](/img/structure/B2837645.png)
![2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2837648.png)
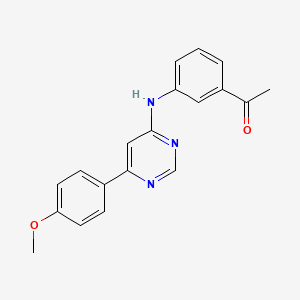
![N-(1-cyanocyclohexyl)-2-[methyl({[4-(trifluoromethyl)phenyl]methyl})amino]acetamide](/img/structure/B2837651.png)
